![molecular formula C22H24ClN3O B2450684 4-(1-butyl-1H-benzimidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one CAS No. 847394-50-7](/img/structure/B2450684.png)
4-(1-butyl-1H-benzimidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one
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Description
4-(1-butyl-1H-benzimidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biotechnology, and materials science. This compound is also known as BZP or benzylpiperazine and belongs to the class of piperazine derivatives. In
Scientific Research Applications
Synthesis and Transformation
A study demonstrated the chemical transformations of a similar compound, 4-(1 Н -benzimidazol-2-yl)-1-[3-(trifluoromethylphenyl)]-2-pyrrolidinone, showing the potential for synthesizing a wide range of 1,2-disubstituted benzimidazoles with different fragments, including pyrrole and pyrazole moieties. This suggests possible applications in synthesizing diverse benzimidazole derivatives (Vaickelionienė, Sapijanskaitė, & Mickevičius, 2012).
PARP Inhibition
Research on phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide inhibitors revealed compounds with excellent poly(ADP-ribose) polymerase (PARP) enzyme potency. One specific compound, A-966492, demonstrated significant potential in inhibiting PARP-1 enzyme, suggesting its relevance in cancer treatment and neurological disorders (Penning et al., 2010).
Vasorelaxant Activity
Another study synthesized benzimidazole derivatives with significant vasodilation properties, indicating their potential use in cardiovascular therapies. Compounds like 2-alkoxy-4-aryl-6-(1H-benzimidazol-2-yl)-3-pyridinecarbonitriles exhibited remarkable vasorelaxant activity, comparable to standard drugs (Nofal et al., 2013).
Selective Inhibition of Heme Oxygenase-2
Research on 1-(4-chlorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole (clemizole) analogs, similar to the compound , showed potent and selective inhibition of heme oxygenase-2. This finding could be significant in developing therapeutic agents for conditions where heme oxygenase-2 plays a role (Vlahakis, Vukomanovic, Nakatsu, & Szarek, 2013).
Antimicrobial Properties
A study on 1-benzyl-2-butyl-4-chloroimidazole embodied 4-azafluorenones, which are structurally similar, demonstrated significant antimicrobial activity. This suggests potential applications of the compound for developing new antimicrobial agents (Addla et al., 2012).
Synthesis Optimization
A synthesis study of 2-substituted benzimidazoles, including methods applicable to the compound , provided insights into efficient synthesis processes. This research could aid in the large-scale production of similar benzimidazole derivatives for various applications (Alcalde et al., 1992).
ACE Inhibition
A series of novel 2-butyl-4-chloro-1-methylimidazole embedded chalcones and pyrazoles, structurally related to the compound, were found to inhibit angiotensin converting enzyme (ACE), suggesting potential applications in hypertension and cardiovascular diseases (Kantevari et al., 2011).
properties
IUPAC Name |
4-(1-butylbenzimidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O/c1-3-4-12-25-20-10-6-5-9-18(20)24-22(25)16-13-21(27)26(14-16)19-11-7-8-17(23)15(19)2/h5-11,16H,3-4,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXHSMZOBWYBEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C(=CC=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-butyl-1H-benzimidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one |
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